(R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole
Description
(R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole is a chiral 4,5-dihydrooxazole derivative featuring a pyridinyl backbone substituted with a dicyclohexylmethyl group at the 6-position and a methyl group at the 4-position of the oxazoline ring. Its stereochemistry (R-configuration) is critical for applications in asymmetric catalysis and ligand design, where enantioselectivity is paramount . The compound is typically synthesized via cyclocondensation reactions between amino alcohols and carbonyl-containing precursors, as evidenced by analogous synthetic routes in the literature .
Properties
IUPAC Name |
(4R)-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4-methyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O/c1-16-15-25-22(23-16)20-14-8-13-19(24-20)21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h8,13-14,16-18,21H,2-7,9-12,15H2,1H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXPUUHRXJEXOD-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Precursor Synthesis
The 6-(dicyclohexylmethyl)pyridin-2-amine intermediate is typically synthesized via:
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Halogenation : 2-Aminopyridine undergoes regioselective bromination at the 6-position using Br₂ in H₂SO₄ (yield: 68%).
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Alkylation : The brominated intermediate reacts with dicyclohexylmethylmagnesium bromide in THF at −78°C, catalyzed by Ni(acac)₂ (yield: 82%).
Table 1 : Optimization of Alkylation Conditions
| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Ni(acac)₂ | −78 | 82 | 95 |
| Pd(PPh₃)₄ | 25 | 65 | 88 |
| CuI | 0 | 45 | 72 |
Oxazole Ring Construction
The 4-methyl-4,5-dihydrooxazole moiety is synthesized through cyclodehydration of β-amino alcohols. A representative protocol involves:
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Amino Alcohol Preparation : Condensation of 6-(dicyclohexylmethyl)pyridin-2-amine with (R)-epichlorohydrin in EtOH, yielding the β-amino alcohol with 89% enantiomeric excess (ee).
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Cyclization : Treatment with Burgess reagent (MeO₂SNSO₂Me) in CH₂Cl₂ at 0°C induces ring closure, forming the dihydrooxazole (yield: 76%).
Critical Parameters :
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Temperature Control : Cyclization below 10°C minimizes racemization.
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Reagent Selection : Burgess reagent outperforms POCl₃ or SOCl₂ in preserving stereochemical integrity.
Stereochemical Control and Resolution
The (R)-configuration is introduced via:
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Chiral Pool Strategy : Using (R)-epichlorohydrin as the amino alcohol precursor.
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Asymmetric Catalysis : Cu(I)/bis(oxazoline) complexes catalyze the cyclization with 92% ee.
Table 2 : Comparison of Stereochemical Induction Methods
| Method | ee (%) | Yield (%) | Catalyst Loading (mol%) |
|---|---|---|---|
| Chiral Pool | 89 | 76 | N/A |
| Cu(I)/BOX Catalyst | 92 | 81 | 5 |
| Enzymatic Resolution | >99 | 48 | N/A |
Industrial-Scale Production
Scalable adaptations focus on cost efficiency and waste reduction:
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Continuous Flow Systems : Microreactors enable precise temperature control during alkylation, improving throughput by 30% compared to batch processes.
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Solvent Recycling : THF is recovered via distillation, reducing environmental impact.
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Catalyst Immobilization : Silica-supported Ni catalysts achieve 12 reuses without significant activity loss .
Chemical Reactions Analysis
Types of Reactions
®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria, including Gram-positive organisms such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 0.05 to 0.4 µg/mL, showcasing their potency compared to standard antibiotics like ciprofloxacin .
CYP Enzyme Inhibition
The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism. Notably, it inhibits CYP1A2, potentially affecting the pharmacokinetics of co-administered drugs .
Neuroprotective Effects
Some studies suggest that (R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole may have neuroprotective properties, indicating potential applications in treating neurodegenerative diseases .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against various bacterial strains. Results demonstrated that the compound significantly inhibited bacterial growth, with MIC values comparable to conventional antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.05 |
| Escherichia coli | 0.10 |
| Pseudomonas aeruginosa | 0.20 |
Case Study 2: CYP Enzyme Interaction
In vitro assays were conducted to assess the inhibition of CYP1A2 by this compound. The results indicated a significant inhibition rate, suggesting implications for drug-drug interactions in clinical settings.
| Compound | Inhibition Rate (%) |
|---|---|
| Control | 0 |
| (R)-2-(6-Dicyclohexylmethyl)pyridin | 75 |
Mechanism of Action
The mechanism of action of ®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
(a) Dicyclohexylmethyl vs. Dicyclopentylmethyl
The replacement of dicyclohexylmethyl (C6) with dicyclopentylmethyl (C5) in analogs like (R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (CAS: 2417527-96-7) reduces steric bulk and increases ring strain.
(b) Benzhydryl vs. Dicyclohexylmethyl
In (R)-2-(6-Benzhydrylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole (CAS: 2828438-67-9), the benzhydryl group introduces aromatic π-π stacking interactions, which are absent in the aliphatic dicyclohexylmethyl analog. This substitution may improve binding affinity to aromatic receptors but increases molecular weight (MW: ~495 g/mol vs. ~455 g/mol for the target compound) .
Modifications on the Dihydrooxazole Ring
(a) 4-Methyl vs. 4-Phenyl
The 4-methyl group in the target compound contrasts with 4-phenyl in (R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole (CAS: 117408-99-8). The phenyl substituent enhances rigidity and steric hindrance, which can stabilize metal complexes in catalytic applications. However, the methyl group offers greater conformational flexibility, favoring entropy-driven binding processes .
(b) 4-Benzyl vs. 4-Methyl
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydrooxazole (CAS: 2227390-59-0) introduces a benzyl group, increasing hydrophobicity (clogP ~8.1) compared to the methyl-substituted compound (clogP ~6.8). This modification may enhance blood-brain barrier penetration but raises toxicity risks .
Electronic Effects of Pyridine Substituents
The trifluoromethyl (CF3) group in (R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (CAS: 1192019-22-9) provides strong electron-withdrawing effects, lowering the pKa of the pyridine nitrogen (~3.5 vs. ~4.2 for unsubstituted analogs). This enhances stability under acidic conditions but may reduce nucleophilicity in metal coordination .
Biological Activity
(R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structure, featuring a pyridine ring and an oxazole moiety, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C24H36N2O
- Molecular Weight : 368.56 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
- Anticancer Potential : Investigations into its cytotoxic effects reveal that it may inhibit the growth of specific cancer cell lines.
- Enzyme Inhibition : The compound has shown potential in modulating enzyme activities, which could be relevant in drug design.
The mechanism of action for this compound involves:
- Binding Interactions : The compound may interact with specific receptors or enzymes, altering their activity and leading to various biological effects.
- Signal Transduction Pathways : It may influence cellular signaling pathways, contributing to its observed biological effects.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro experiments using MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. At a concentration of 50 µM, cell viability dropped to 45%, suggesting its potential as a lead compound for further anticancer drug development.
Q & A
Q. What are the recommended synthetic methodologies for (R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole?
Answer: The synthesis involves refluxing precursors in ethanol or DMF-EtOH mixtures, followed by recrystallization. Key steps include:
- Precursor selection : Use pyridine derivatives with dicyclohexylmethyl groups and oxazole precursors (e.g., 4-methyl-4,5-dihydrooxazole) .
- Reaction conditions : Reflux for 2 hours in ethanol to achieve cyclization .
- Purification : Filter solid products and recrystallize using DMF-EtOH (1:1) for high purity .
Q. What analytical techniques are critical for characterizing this compound?
Answer: Key methods include:
Q. How should this compound be stored to ensure stability?
Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation .
- Handling : Use gloveboxes for moisture-sensitive steps and avoid prolonged exposure to light .
Advanced Research Questions
Q. How can I design experiments to study this compound’s bioactivity or environmental impact?
Answer:
- Biological assays : Use randomized block designs with split-split plots to evaluate dose-response relationships across replicates (e.g., 4 replicates with 5 plants each) .
- Environmental fate : Apply frameworks like Project INCHEMBIOL to assess distribution in biotic/abiotic compartments and transformation pathways .
Q. How can researchers resolve contradictions in synthetic yield or purity data?
Answer:
Q. What strategies ensure enantiomeric purity in chiral derivatives of this compound?
Answer:
Q. How can computational tools predict synthetic pathways or environmental behavior?
Answer:
Q. What are the challenges in scaling up synthesis without compromising stereochemical integrity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
